(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate
Description
The compound (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate features a methyl benzoate backbone conjugated to an acrylamido group with a cyano substituent and a 4-isopropoxy-3-methoxyphenyl moiety. The E-configuration of the acrylamido double bond ensures a planar geometry, influencing molecular interactions and stability. This structure is analogous to bioactive acrylamido benzoate derivatives, which are frequently explored for antioxidant and anti-inflammatory applications .
Key structural attributes include:
- Benzoate ester: Enhances lipophilicity and membrane permeability.
- 4-Isopropoxy-3-methoxyphenyl substituent: The bulky isopropoxy group at the 4-position and methoxy at the 3-position may modulate steric and electronic properties compared to simpler substituents.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14(2)29-19-10-9-15(12-20(19)27-3)11-16(13-23)21(25)24-18-8-6-5-7-17(18)22(26)28-4/h5-12,14H,1-4H3,(H,24,25)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMBLEALBGXBIS-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting 4-isopropoxy-3-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding acrylonitrile intermediate.
Amidation: The acrylonitrile intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to form the desired acrylamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can further enhance production efficiency.
Chemical Reactions Analysis
Knoevenagel Condensation
The acrylamido group participates in condensation reactions with aromatic aldehydes, forming extended π-conjugated systems. This reaction is catalyzed by piperidine/acetic acid under reflux conditions :
text(E)-methyl... + ArCHO → Extended acrylamide derivatives
Key conditions :
-
Solvent: Toluene
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Catalysts: Piperidine (0.35 ml), acetic acid (1.3 ml)
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Temperature: Reflux (~110°C)
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Duration: 5–6 hours
Outcomes :
-
Substituents on benzaldehyde influence reaction efficiency (e.g., electron-donating groups enhance reactivity) .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
text(E)-methyl... → Carboxylic acid + methanol
Conditions :
-
Acidic: HCl/H₂O, reflux
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Basic: NaOH/EtOH, room temperature
Impact :
Acrylamido Hydrolysis
The acrylamido linkage is resistant to mild hydrolysis but cleaves under strong acidic/basic conditions:
text(E)-methyl... → Benzoic acid derivative + cyanoacrylamide
Stability :
Nucleophilic Additions
The electron-deficient β-carbon of the acrylamido group undergoes Michael additions with nucleophiles (e.g., amines, thiols):
text(E)-methyl... + NuH → Adduct at β-position
Example :
Cyano Group Reactivity
The cyano group participates in:
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Reduction : Forms primary amines using LiAlH₄ or catalytic hydrogenation.
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Nucleophilic Substitution : Reacts with Grignard reagents to form ketones after hydrolysis.
Limitations :
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Steric hindrance from the isopropoxy group may reduce accessibility.
Thermal and Photochemical Reactions
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Polymerization : The acrylamido group may undergo thermal polymerization, forming cross-linked networks.
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Photoisomerization : The (E)-configuration could isomerize to (Z) under UV light, altering bioactivity .
Table 1: Comparative Reactivity of Functional Groups
Table 2: Influence of Substituents on Reaction Efficiency
| Benzaldehyde Substituent | Reaction Rate (Relative) | Yield (%) |
|---|---|---|
| 4-OCH₃ | Fast | 88 |
| 4-Cl | Moderate | 74 |
| 4-OH | Slow | 54 |
This compound’s reactivity profile is foundational for developing derivatives with tailored biological or material properties. Further studies are needed to explore its catalytic and enantioselective transformations.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyanoacrylamides have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression. A study demonstrated that modifications to the cyano group can enhance the cytotoxic effects against various cancer cell lines, suggesting that (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate could be a candidate for further investigation in anticancer drug development .
1.2 Antimicrobial Properties
The antimicrobial potential of related compounds has been documented extensively. In vitro studies have shown that certain acrylamides possess activity against both Gram-positive and Gram-negative bacteria. The presence of the isopropoxy and methoxy groups in this compound may enhance its lipophilicity, potentially improving membrane permeability and efficacy against microbial strains .
Materials Science
2.1 Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of polymers through radical polymerization techniques. Its unique functional groups allow for the incorporation into various polymer matrices, which can be tailored for specific applications such as drug delivery systems or as coatings with enhanced properties. For example, copolymers containing cyanoacrylate units have been shown to exhibit improved mechanical strength and thermal stability .
2.2 Photopolymerization
this compound can also serve as a photoinitiator or crosslinking agent in photopolymerization processes. This application is particularly relevant in the production of dental materials and adhesives, where rapid curing under UV light is advantageous. Studies have reported on the effectiveness of similar acrylamides in enhancing the curing efficiency and final properties of dental resins .
Agrochemicals
3.1 Herbicide Development
The structural characteristics of this compound suggest potential applications in herbicide formulation. Compounds with cyanoacrylate moieties have been investigated for their ability to inhibit plant growth by interfering with specific metabolic pathways. Preliminary studies indicate that derivatives may exhibit selective herbicidal activity against certain weed species while being less harmful to crops .
3.2 Insect Repellents
Recent research has explored the use of acrylamide derivatives as insect repellents. The incorporation of isopropoxy and methoxy groups may enhance volatility and efficacy, making this compound a candidate for development into effective insect repellent formulations .
Case Studies
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Phenolic vs. Alkoxy Substituents
Compounds with phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) exhibit superior antioxidant and anti-inflammatory activities. For instance, ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido) derivatives demonstrated high radical scavenging efficacy in DPPH and FRAP assays, attributed to the hydroxyl group's hydrogen-donating capacity . In contrast:
- Isopropoxy groups , being bulkier and more lipophilic than methoxy, could further diminish antioxidant activity but improve metabolic stability or bioavailability .
Positional Effects
- 4-Hydroxyphenyl derivatives show higher activity than 2-hydroxyphenyl analogs. For example, shifting the hydroxyl group from the 4th to 2nd position on the phenyl ring reduced anti-inflammatory efficacy by 40% in carrageenan-induced edema models .
- The 3-methoxy group in the target compound may sterically hinder interactions with enzymatic targets compared to unsubstituted or para-substituted analogs.
Core Structural Modifications
Benzoate vs. Thiophene Carboxylate
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-thiophene-3-carboxylates (e.g., ) exhibit comparable bioactivity to benzoate derivatives but differ in electronic properties due to the thiophene ring's electron-rich nature. Thiophene-based analogs showed moderate COX-2 inhibition, suggesting scaffold-dependent selectivity .
Quinoline-Piperazine Hybrids
Methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoates () prioritize kinase inhibition over antioxidant activity. For example, C7 (with a CF3-phenyl group) showed nanomolar IC50 values against EGFR, highlighting the role of halogenated aryl groups in target specificity .
Structural and Functional Data Table
Biological Activity
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate, with the CAS Number 380551-82-6, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of 428.5 g/mol. The compound features a complex arrangement including a cyano group, methoxy and isopropoxy substituents, which may influence its biological interactions.
Anticancer Properties
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown to induce apoptosis in various cancer cell lines. Notably, compounds with a cyano group have been linked to enhanced cytotoxicity against tumor cells, potentially through the induction of oxidative stress and disruption of mitochondrial function .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| TPP+-C10 | Isolated Parasites | 1.0 ± 0.6 | Mitochondrial disruption |
| TPP+-C12 | Isolated Parasites | 1.0 ± 0.7 | Induction of apoptosis |
| Compound A | B16F10 | <20 | Tyrosinase inhibition |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies indicate that compounds containing similar moieties can inhibit lipoxygenase activity, which is crucial in the inflammatory response. For example, certain derivatives have demonstrated competitive inhibition against human lipoxygenases, effectively reducing pro-inflammatory cytokine production .
Table 2: Inhibition of Lipoxygenase Activity
| Compound Name | IC50 (µM) | Inhibition Type |
|---|---|---|
| Moracin C | 5.0 | Competitive |
| Compound B | 7.5 | Non-competitive |
Antimicrobial Activity
Preliminary data suggest that the compound may possess antimicrobial properties as well. Similar derivatives have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity : A series of experiments conducted on B16F10 melanoma cells revealed that specific derivatives inhibited melanin production without cytotoxic effects at lower concentrations, suggesting potential applications in skin cancer treatment .
- Anti-inflammatory Research : In an experimental model using carrageenan-induced paw edema, compounds exhibiting structural similarities to this compound were shown to significantly reduce inflammation markers and improve outcomes in treated subjects .
Q & A
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
